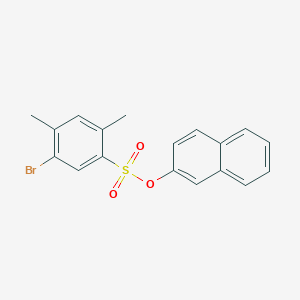

![molecular formula C23H27N3O2 B6477890 4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640819-13-0](/img/structure/B6477890.png)

4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide (4-BNE) is a synthetic compound that has been studied for its potential applications in scientific research. It has been studied for its ability to act as a potent inhibitor of enzymes and its ability to act as an agonist of certain receptors. 4-BNE has been used in various scientific research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Catalysis and Protodeboronation

The compound’s structure suggests potential as a catalyst or reagent. Notably, it has been employed in catalytic protodeboronation reactions . This process involves the removal of a boron group from boronic esters, enabling the synthesis of valuable organic compounds. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Hydromethylation and Alkene Functionalization

The radical-based approach involving this compound allows for formal anti-Markovnikov alkene hydromethylation. When paired with a Matteson–CH₂–homologation, it facilitates the addition of a methyl group to alkenes in a unique manner. This transformation is valuable for creating complex molecules .

Synthesis of Pyrazole Derivatives

Given its pyrazole moiety, this compound is relevant to the synthesis of N-heterocycles. Researchers have explored its utility in constructing C–N bonds and preparing biologically interesting compounds. For instance, a one-pot two-step synthesis led to the formation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which could serve as a building block for further studies .

Antileishmanial Activity

Pyrazole-bearing compounds often exhibit pharmacological effects. In this context, molecular docking studies have highlighted the antileishmanial potential of related compounds. The compound we’re discussing may also possess similar activity, making it relevant for combating parasitic infections .

Antimalarial Properties

Continuing with pharmacological applications, certain pyrazole derivatives have shown promise against malaria. While more research is needed, the compound’s structure suggests it could be evaluated for antimalarial effects .

Benzylic Radical Reactions

The benzylic position in this compound can undergo radical reactions. For example, N-bromosuccinimide (NBS) can initiate a free radical process, leading to the removal of a hydrogen atom from the benzylic position. This reaction pathway has synthetic implications and contributes to our understanding of radical chemistry .

properties

IUPAC Name |

4-butoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-3-4-17-28-21-11-9-20(10-12-21)23(27)24-15-13-18-5-7-19(8-6-18)22-14-16-25-26(22)2/h5-12,14,16H,3-4,13,15,17H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQCVYSTEPXRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477815.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477820.png)

![N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6477826.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477833.png)

![3-cyclopropyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477840.png)

![(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B6477846.png)

![3,4-dichloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477866.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6477872.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B6477876.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B6477882.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6477897.png)

![4-methoxy-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477898.png)